molecular formula C14H17BFNO2 B1400772 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1207623-96-8

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1400772
CAS No.: 1207623-96-8
M. Wt: 261.1 g/mol
InChI Key: AMTWQPUJRSKZAR-UHFFFAOYSA-N
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Description

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic organic compound that belongs to the class of boronic acid derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the indole ring and a boronic ester group at the 5th position The boronic ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biochemical Analysis

Biochemical Properties

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyridinamine enzymes, which are crucial in various metabolic pathways . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and subsequently affect the biochemical pathways they are involved in.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell . Additionally, it has been observed to impact cell signaling pathways, which can lead to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain pyridinamine enzymes by forming stable complexes with them . This inhibition can result in changes in gene expression, as the activity of these enzymes is crucial for the regulation of various genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term studies have also indicated that prolonged exposure to this compound can result in significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. Beyond this range, the compound’s toxicity increases, leading to detrimental effects on the animal’s health.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for various biochemical reactions. For instance, it has been shown to influence the activity of pyridinamine enzymes, which play a vital role in metabolic processes . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound to interact with its target biomolecules and exert its biochemical effects.

Preparation Methods

The synthesis of 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Borylation Reaction: The key step in the synthesis is the borylation reaction, where the boronic ester group is introduced to the indole ring. This is typically achieved using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid. Common reagents for this reaction include hydrogen peroxide or sodium perborate.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position, using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Typical reagents include sodium methoxide or potassium tert-butoxide.

    Cross-Coupling Reactions: The boronic ester group can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aryl or vinyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The boronic ester group allows for the incorporation of this compound into polymeric materials, which can be used in the development of advanced materials with unique properties.

    Chemical Biology: The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

    Catalysis: The boronic ester group can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Comparison with Similar Compounds

Similar compounds to 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole include other boronic acid derivatives and fluorinated indoles. Some examples are:

    6-Fluoroindole: Lacks the boronic ester group but shares the fluorine substitution on the indole ring.

    5-Bromo-6-fluoroindole: Contains a bromine atom instead of the boronic ester group.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Similar structure but without the fluorine atom.

The uniqueness of this compound lies in the combination of the fluorine atom and the boronic ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-7-9-5-6-17-12(9)8-11(10)16/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTWQPUJRSKZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165095
Record name 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207623-96-8
Record name 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207623-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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